1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea

Description

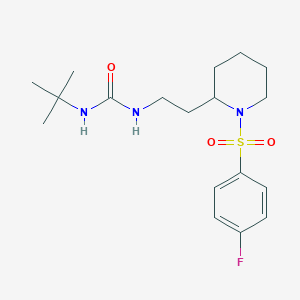

This urea derivative features a tert-butyl group directly attached to the urea nitrogen, a piperidine ring sulfonylated at the 1-position with a 4-fluorophenyl group, and an ethyl linker connecting the urea to the piperidine (Fig. 1).

Properties

IUPAC Name |

1-tert-butyl-3-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28FN3O3S/c1-18(2,3)21-17(23)20-12-11-15-6-4-5-13-22(15)26(24,25)16-9-7-14(19)8-10-16/h7-10,15H,4-6,11-13H2,1-3H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPNAORGUSYURE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step often involves the synthesis of the piperidine intermediate, which can be achieved through the reaction of 4-fluorobenzenesulfonyl chloride with piperidine under basic conditions.

Alkylation: The piperidine intermediate is then alkylated with an appropriate alkylating agent to introduce the ethyl group.

Urea Formation: The final step involves the reaction of the alkylated piperidine with tert-butyl isocyanate to form the urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Amines, thiols, under basic or neutral conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its interaction with piperidine receptors.

Biological Studies: The compound is used in studies exploring the effects of sulfonyl-containing compounds on cellular processes.

Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes, including the production of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets piperidine receptors, which are involved in neurotransmission.

Pathways Involved: It modulates signaling pathways associated with these receptors, potentially affecting neurological functions and offering therapeutic benefits in conditions like anxiety and depression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Urea and Sulfonamide Motifs

Key Observations:

- Substituent Effects on Physicochemical Properties: The tert-butyl group in the target compound and compound 4m enhances lipophilicity compared to the chlorophenyl or methoxyphenyl groups in analogues . The sulfonyl-piperidine moiety (target compound and compound) may improve metabolic stability over ethynyl-linked (4m) or azetidinone-containing (4f) analogues . Melting Points: Urea derivatives with rigid cores (e.g., 4m’s ethynyl-phenyl) exhibit higher melting points (164–165°C) compared to more flexible structures, though piperazine-sulfonamides in show even higher ranges (up to 230°C) due to hydrogen-bonding capacity .

- Synthetic Efficiency :

Molecular and Pharmacokinetic Profiles

- Molecular Weight : The target compound’s estimated molecular weight (~450–470 g/mol) aligns with Lipinski’s rules, whereas bulkier analogues (e.g., 4f, 478 g/mol) may face bioavailability challenges .

Biological Activity

1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea, a compound with complex structural features, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a tert-butyl group, a piperidine moiety, and a sulfonamide functional group, which contribute to its biological activity. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The compound acts primarily through modulation of specific protein interactions and signaling pathways. Preliminary studies suggest that it may inhibit certain kinases or receptors involved in inflammatory processes, particularly the NLRP3 inflammasome pathway. This pathway plays a critical role in the release of pro-inflammatory cytokines such as IL-1β.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

- NLRP3 Inflammasome Inhibition : In THP-1 macrophages differentiated with phorbol myristate acetate (PMA), treatment with the compound resulted in a significant reduction in pyroptotic cell death and IL-1β release when activated by ATP. The results indicated a dose-dependent inhibition, with effective concentrations around 10 µM .

- Cytotoxicity Assessment : Cytotoxic effects were evaluated using an MTT assay, where varying concentrations (0.1–100 µM) were tested over 72 hours. The compound exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .

Case Study 1: Anti-inflammatory Effects

In a recent study examining various piperidine derivatives, this compound was highlighted for its ability to significantly reduce inflammatory markers in cellular models. The study utilized ELISA assays to quantify IL-1β levels post-treatment and found that this compound effectively inhibited IL-1β release compared to control groups .

Case Study 2: Comparison with Other Compounds

Comparative studies against other known NLRP3 inhibitors revealed that this urea derivative exhibited comparable or superior activity in inhibiting pyroptosis. For instance, while other compounds required higher concentrations to achieve similar effects, this compound demonstrated efficacy at lower doses .

Data Tables

| Study | Activity Assessed | Concentration (µM) | Effect |

|---|---|---|---|

| Study 1 | IL-1β Release | 10 | Significant inhibition |

| Study 2 | Pyroptosis | 10 | Reduced cell death |

| Study 3 | Cytotoxicity | 0.1 - 100 | Low cytotoxicity at therapeutic levels |

Q & A

Q. What synthetic strategies are effective for constructing the urea linkage in this compound?

The urea moiety can be synthesized via reaction of an isocyanate with an amine. For example, tert-butyl isocyanate reacts with amines under mild conditions (e.g., dichloromethane, 0–20°C) to form urea derivatives with high yields (e.g., 91% in ). Palladium-catalyzed coupling reactions, as demonstrated in the synthesis of structurally related ureas, also offer a robust method for forming such linkages under controlled conditions .

Q. Which purification techniques are optimal for isolating this compound?

Column chromatography using solvent systems such as chloroform/ethyl acetate (4:1, v/v) is effective for isolating tertiary urea derivatives. and highlight the use of this method to achieve high-purity products (>90% yield). Adjusting the solvent polarity gradient can resolve co-eluting impurities.

Q. How should researchers confirm the structural integrity of this compound?

Key spectroscopic methods include:

- NMR : ¹H and ¹³C NMR to verify tert-butyl protons (δ ~1.2–1.4 ppm) and urea NH signals (δ ~5–7 ppm).

- HRMS : Exact mass analysis (e.g., m/z 757 [M+H]⁺ in ) ensures molecular formula confirmation.

- IR : Stretching frequencies for urea (C=O at ~1640–1680 cm⁻¹) and sulfonyl groups (S=O at ~1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized during the sulfonylation of the piperidine moiety?

Sulfonylation efficiency depends on:

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution.

- Temperature control : Reactions performed at 0–20°C minimize side reactions (e.g., ).

- Stoichiometry : Excess 4-fluorophenylsulfonyl chloride ensures complete conversion of the piperidine intermediate .

Q. What strategies mitigate side reactions during coupling of the piperidine-sulfonyl component with the urea segment?

- Protecting groups : Temporary protection of reactive amines (e.g., Boc groups) prevents undesired nucleophilic attacks.

- Catalyst selection : Palladium catalysts enable selective cross-coupling in structurally complex systems (e.g., ).

- pH control : Neutral or slightly basic conditions stabilize urea formation while suppressing hydrolysis .

Q. How do researchers resolve contradictions in spectroscopic data for tertiary ureas?

- 2D NMR : HSQC and COSY experiments differentiate overlapping signals, particularly in congested regions (e.g., piperidine and ethyl linker protons).

- Orthogonal validation : Combine HPLC retention time (e.g., 1.23 minutes in ) with HRMS to confirm purity and identity.

- X-ray crystallography : Absolute configuration determination for chiral centers, if applicable (e.g., ) .

Methodological Considerations

- Safety protocols : Use respiratory protection, gloves, and eye/face shields when handling sulfonyl chlorides or isocyanates ().

- Analytical validation : Cross-reference melting points (e.g., 138.8–138.9°C in ) with literature to confirm batch consistency.

- Scale-up challenges : Tert-butyl groups may introduce steric hindrance; optimize solvent polarity and reaction time during large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.